molecular formula C20H30O3 B095889 3,3-Dimethoxyestr-5(10)-en-17-one CAS No. 19257-34-2

3,3-Dimethoxyestr-5(10)-en-17-one

Cat. No. B095889
CAS RN: 19257-34-2
M. Wt: 318.4 g/mol
InChI Key: RHMXJSWKQJYEOA-VXNCWWDNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethoxyestr-5(10)-en-17-one is a synthetic compound that belongs to the group of estradiol derivatives. It is also known as 17β-[(3-methoxyestra-1,3,5(10)-trien-17-yl)oxy]androst-5-en-3-ol or DM-205. This compound has gained attention in scientific research due to its potential as a selective estrogen receptor modulator (SERM). It is believed to have a similar mechanism of action as other SERMs, such as tamoxifen and raloxifene, but with fewer side effects.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxyestr-5(10)-en-17-one is similar to other SERMs. It binds to the estrogen receptor and can either activate or inhibit its function depending on the tissue type. In breast tissue, it acts as an antagonist, blocking the effects of estrogen and preventing the growth of cancer cells. In bone tissue, it acts as an agonist, promoting bone growth and reducing the risk of osteoporosis.
Biochemical and Physiological Effects
Studies have shown that 3,3-Dimethoxyestr-5(10)-en-17-one has a number of biochemical and physiological effects. It has been shown to reduce the growth of breast cancer cells in vitro and in vivo. It also has a positive effect on bone density and can reduce the risk of fractures in postmenopausal women. Additionally, it has been shown to have a positive effect on lipid metabolism and can reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

One advantage of using 3,3-Dimethoxyestr-5(10)-en-17-one in lab experiments is its high affinity for the estrogen receptor. This makes it a useful tool for studying the effects of estrogen on different tissues. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural estrogen in the body.

Future Directions

There are several potential future directions for research on 3,3-Dimethoxyestr-5(10)-en-17-one. One area of interest is its potential as a treatment for breast cancer. Further studies are needed to determine its efficacy and safety in clinical trials. Another area of interest is its potential as a treatment for osteoporosis. Studies have shown promising results, but more research is needed to determine its long-term effects on bone health. Additionally, there is potential for 3,3-Dimethoxyestr-5(10)-en-17-one to be used in combination with other drugs to enhance its therapeutic effects.

Synthesis Methods

The synthesis of 3,3-Dimethoxyestr-5(10)-en-17-one involves several steps. The starting material is estrone, which is converted to 3-methoxyestrone through a methylation reaction. The 3-methoxyestrone is then reacted with triphenylphosphine and iodine to form the corresponding iodo compound. The iodo compound is then reacted with 3-methoxyestra-1,3,5(10)-trien-17-ol in the presence of a palladium catalyst to form 3,3-Dimethoxyestr-5(10)-en-17-one.

Scientific Research Applications

3,3-Dimethoxyestr-5(10)-en-17-one has been studied for its potential as a SERM in the treatment of breast cancer and osteoporosis. It has been shown to have a high affinity for the estrogen receptor and can act as an agonist or antagonist depending on the tissue type. This makes it a promising candidate for the treatment of estrogen-related diseases.

properties

CAS RN

19257-34-2

Product Name

3,3-Dimethoxyestr-5(10)-en-17-one

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

(8R,9S,13S,14S)-3,3-dimethoxy-13-methyl-1,2,4,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C20H30O3/c1-19-10-8-15-14-9-11-20(22-2,23-3)12-13(14)4-5-16(15)17(19)6-7-18(19)21/h15-17H,4-12H2,1-3H3/t15-,16-,17+,19+/m1/s1

InChI Key

RHMXJSWKQJYEOA-VXNCWWDNSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=C3CCC(C4)(OC)OC

SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3CCC(C4)(OC)OC

Canonical SMILES

CC12CCC3C(C1CCC2=O)CCC4=C3CCC(C4)(OC)OC

Other CAS RN

19257-34-2

Pictograms

Environmental Hazard

synonyms

3,3-Dimethoxyestr-5(10)-ene-17-one

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.